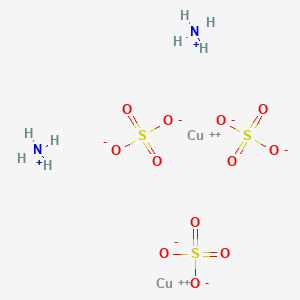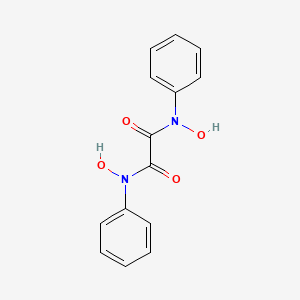![molecular formula C28H32O3 B14570721 4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate CAS No. 61733-34-4](/img/structure/B14570721.png)
4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxyphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a propoxy group attached to one phenyl ring and a hexyl group attached to the other phenyl ring, with a carboxylate group linking the two phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Propoxyphenylboronic Acid: This is achieved by reacting 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate.
Suzuki Coupling Reaction: The 4-propoxyphenylboronic acid is then subjected to a Suzuki coupling reaction with 4-bromo-4’-hexylbiphenyl in the presence of a palladium catalyst and a base like potassium carbonate.
Esterification: The final step involves esterification of the resulting biphenyl compound with a carboxylic acid derivative to form 4-Propoxyphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Propoxyphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and binding affinities.
Industry: Used in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Propoxyphenylboronic Acid: Shares the propoxyphenyl moiety but lacks the biphenyl and carboxylate groups.
4-Hexylresorcinol: Contains a hexyl group and phenolic structure but differs in the functional groups and overall structure.
Uniqueness
4-Propoxyphenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its biphenyl structure provides rigidity, while the propoxy and hexyl groups offer hydrophobic interactions, making it suitable for various applications.
Properties
CAS No. |
61733-34-4 |
|---|---|
Molecular Formula |
C28H32O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-(4-hexylphenyl)benzoate |
InChI |
InChI=1S/C28H32O3/c1-3-5-6-7-8-22-9-11-23(12-10-22)24-13-15-25(16-14-24)28(29)31-27-19-17-26(18-20-27)30-21-4-2/h9-20H,3-8,21H2,1-2H3 |
InChI Key |
ZPMUDXQLRCWTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


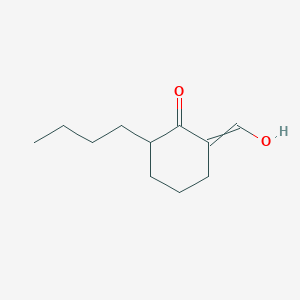
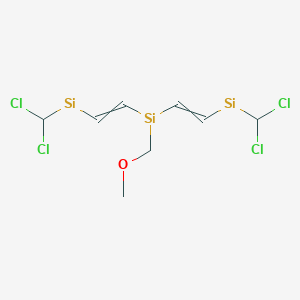
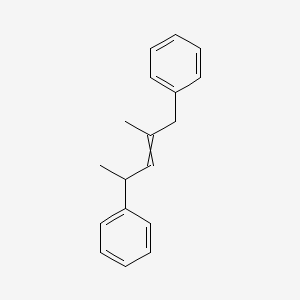
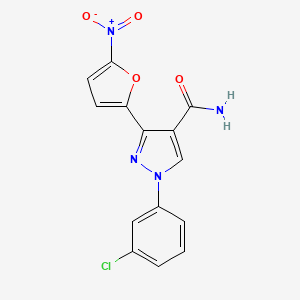

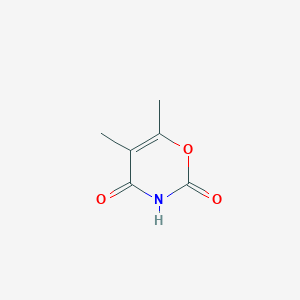
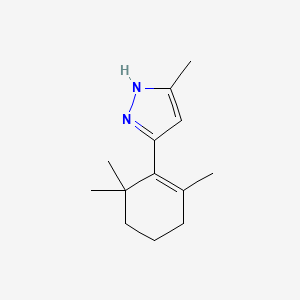
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)
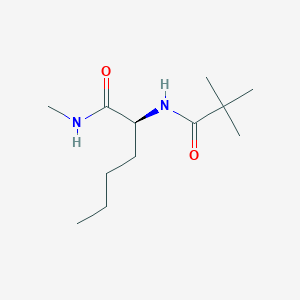
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
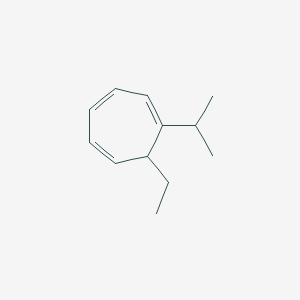
![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
